Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate
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Overview
Description
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate is a chemical compound with the molecular formula C8H14N4O3 and a molecular weight of 214.22 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring makes this compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.
Amino acid modification: The triazole ring is then attached to an amino acid derivative, such as methyl 2-amino-3-butanoate, through a nucleophilic substitution reaction.
Chemical Reactions Analysis
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as acyl chlorides, to form amides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride.
Electrophiles: Acyl chlorides, alkyl halides.
Major products formed from these reactions include carboxylic acids, dihydrotriazoles, and amides.
Scientific Research Applications
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate has several scientific research applications:
Medicinal Chemistry: The triazole ring is a common pharmacophore in drug design, and this compound can be used as a building block for the synthesis of potential therapeutic agents.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar compounds to Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate include:
Methyl 2-amino-3-[4-(methyl)-1H-1,2,3-triazol-1-yl]butanoate: Lacks the hydroxymethyl group, which may affect its binding affinity and stability.
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate: Has a shorter carbon chain, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(hydroxymethyl)triazol-1-yl]butanoate |
InChI |
InChI=1S/C8H14N4O3/c1-5(7(9)8(14)15-2)12-3-6(4-13)10-11-12/h3,5,7,13H,4,9H2,1-2H3 |
InChI Key |
RZIWUUAJWWXEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)N1C=C(N=N1)CO |
Origin of Product |
United States |
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